6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid is a derivative of nicotinic acid, featuring a tetrahydro-2H-pyran moiety that enhances its structural and functional properties. This compound is classified as a nicotinic acid derivative, which is known for various biological activities, including potential therapeutic applications in neuroprotection and anti-inflammatory effects. The molecular formula of 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid is , with a molecular weight of approximately 237.25 g/mol.
This compound is synthesized from nicotinic acid, which is a form of vitamin B3. The introduction of the tetrahydro-2H-pyran group modifies the biological activity and solubility characteristics of the base molecule. It falls under the category of nicotinic acids, which are recognized for their roles in various biochemical pathways and potential pharmacological effects.
The synthesis of 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid can be achieved through several methods, primarily focusing on the functionalization of the nicotinic acid core. Key synthetic routes may include:
The specific conditions, such as temperature, solvent choice, and reaction time, play critical roles in optimizing yield and purity. For example, using polar aprotic solvents may enhance nucleophilicity during alkylation processes.
The molecular structure of 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid includes a pyridine ring substituted with a tetrahydro-2H-pyran group at one position and a methoxy group at another. The presence of these substituents influences both the electronic properties and sterics around the nicotinic acid framework.
Key structural data include:
6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid can participate in various chemical reactions due to its functional groups:
The choice of reagents and reaction conditions significantly affects product distribution and reaction rates, necessitating careful optimization for desired outcomes.
The mechanism of action for 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid primarily involves its interaction with nicotinic acetylcholine receptors. This compound's binding affinity may modulate neurotransmitter release and neuronal excitability.
Studies indicate that compounds with similar structures exhibit neuroprotective effects by enhancing cholinergic signaling pathways, which are crucial for cognitive functions.
6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid has several potential scientific applications:
The hybridization of tetrahydro-2H-pyran (THP) and nicotinic acid confers distinctive structural and electronic advantages critical for drug-receptor interactions:
Conformational Rigidity and Spatial Orientation: The THP ring (oxane) adopts a stable chair conformation, restricting the flexibility of the methyleneoxy linker (-CH₂-O-) and pre-organizing the molecule for target binding. This rigidity enhances binding specificity compared to flexible alkyl chains [1] [9]. The THP oxygen serves as a hydrogen-bond acceptor, while the carboxylic acid on the pyridine ring acts as a hydrogen-bond donor/acceptor, enabling dual-point interactions with biological targets [1].
Dipole Moment and Polarity: The asymmetric placement of the oxygen atom in the THP ring generates a dipole moment (~2.2 D), complementing the inherent dipole of the nicotinic acid moiety. This combined polarity enhances water solubility and facilitates interactions with polar enzyme pockets. The compound’s moderate logP (calculated: 1.73) balances lipophilicity and hydrophilicity, promoting membrane permeability and oral bioavailability [6] [9].
Bioisosteric Utility: The THP moiety acts as a saturated bioisostere for cyclohexane or phenyl rings. Unlike phenyl, THP reduces planarity and introduces a hydrogen-bond acceptor, improving solubility and metabolic stability. For example, replacing a phenyl with THP in nicotinic acid derivatives decreases crystallization tendency and enhances pharmacokinetic profiles [1] [6].
Table 2: Comparative Physicochemical Properties of Key Heterocycles
Heterocycle | Dipole (D) | cLogP | Hydrogen-Bond Acceptors | TPSA (Ų) |
---|---|---|---|---|
Pyridazine [6] | 4.22 | -0.51 | 4 | 25.8 |
Benzene [6] | 0 | 2.18 | 0 | 0 |
Pyridine [6] | 2.22 | 0.84 | 1 | 12.9 |
6-(THP-OMe)nicotinic Acid | ~4.5* | 1.73 | 5 | 68.7 |
*Estimated*.
This scaffold serves as a versatile pharmacophore for designing bioactive molecules, leveraging its dual functionality for target engagement:
The molecule serves as a precursor for bifunctional drugs. For example, N-(prop-2-yn-1-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide (CID: 92085376) incorporates an alkyne handle for "click chemistry," enabling conjugation with antibodies or nanoparticles for targeted delivery [3].
Table 3: Bioactive Derivatives of 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid
Derivative Name | Biological Activity | Key Structural Modification |
---|---|---|
N-(3-chloro-4-methylphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide | Anticancer, Neuroprotective | Amide with chloro-methylaniline |
N-(4-methylpyrimidin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide | Kinase Inhibition | Amide with aminopyrimidine |
N-(prop-2-yn-1-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide (CID: 92085376) | Targeted Delivery Probe | Propargylamide |
Bicyclic ATX inhibitors (US11098048B2) | Antifibrotic, Antimetastatic | Fused to pyrroloazepine core |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0